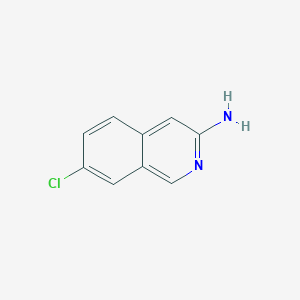

7-Chloroisoquinolin-3-amine

Descripción general

Descripción

7-Chloroisoquinolin-3-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 7th position and an amino group at the 3rd position distinguishes this compound from other isoquinoline derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, where primary amines typically yield better results than secondary amines . Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine .

Industrial Production Methods: Industrial production of this compound often employs metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method is advantageous due to its simplicity and the use of readily available starting materials.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under suitable conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.

Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or aqueous ammonia are commonly used.

Cyclization Reactions: These reactions often require catalysts and specific temperature conditions.

Condensation Reactions: Typically involve carbonyl compounds and may require acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted isoquinolines.

Cyclization Reactions: Complex heterocyclic compounds.

Condensation Reactions: Imines and related condensation products.

Aplicaciones Científicas De Investigación

While the search results do not provide an exhaustive overview of the applications of "7-Chloroisoquinolin-3-amine," they do offer some insights into its potential uses and related compounds in scientific research.

Synthesis and Derivatives

- Synthesis of 3-aminoisoquinolines Synthetic approaches to 3-aminoisoquinolines, including the direct amination of 3-haloisoquinoline, have been reported .

- Quinolinylaminoisoquinoline derivatives Quinolinylaminoisoquinoline derivatives have been synthesized and studied for their antiproliferative activity against melanoma cells .

Potential Research Applications

- CHK1 Inhibitors Isoquinolines with a chlorine in the 8-position have the potential to make a short oxygen–halogen interaction, and the chlorinated analogues retained CHK1 activity .

- Anticancer Candidates 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for cytotoxic activity against human cancer cell lines .

Related Bioactive Compounds

- Bioactive Compounds from Natural Sources Studies include new bioactive compounds with potential therapeutic applications, advancements in isolation and analytical techniques, and genome mining .

- Cocoa Polyphenols Cocoa polyphenols can modify risk factors for chronic human conditions and have positive effects on cardiovascular, immunological, and digestive health .

Mecanismo De Acción

The mechanism of action of 7-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets. In the context of its antimicrobial and antimalarial activities, the compound is believed to interfere with the metabolic pathways of the target organisms, leading to their inhibition or death . Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparación Con Compuestos Similares

7-Chloroquinoline: Shares the chloro substitution but lacks the amino group at the 3rd position.

3-Aminoisoquinoline: Lacks the chloro substitution at the 7th position.

7-Chloro-1,2,3,4-tetrahydroisoquinoline: A reduced form of 7-Chloroisoquinolin-3-amine with different chemical properties.

Uniqueness: this compound is unique due to the presence of both the chloro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various synthetic and medicinal applications .

Actividad Biológica

7-Chloroisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimalarial, anticancer, and antimicrobial properties. The findings are supported by various studies and data tables summarizing key research results.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of 7-chloroquinoline derivatives, including this compound. In vitro assays against Plasmodium falciparum demonstrated that several derivatives exhibited moderate to high antimalarial activity.

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | IC50 (μM) |

|---|---|

| 2 | 35.29 |

| 3 | 25.37 |

| 4 | 42.61 |

| 5 | 77.60 |

| 6 | 49.68 |

| 7 | 79.85 |

| 8 | 38.71 |

| 9 | 11.92 |

The most active derivative, compound (9), demonstrated an IC50 value of 11.92 μM , indicating strong potential for further development as an antimalarial agent . The activity was attributed to the structural modifications that enhance binding to the target sites in the malaria parasite.

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising anticancer activity across various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2 | MCF-7 | 14.68 |

| 3 | MCF-7 | 14.53 |

| 9 | MCF-7 | 7.54 |

| 3 | HCT-116 | 23.39 |

| 6 | HCT-116 | 27.26 |

| 9 | HCT-116 | 21.41 |

| 9 | HeLa | 21.41 |

The compounds exhibited selective cytotoxicity toward cancer cells while showing minimal toxicity to normal human liver cells (HL-7702). Notably, compound (9) displayed the highest potency against MCF-7 cells with an IC50 of 7.54 μM , suggesting its potential as a lead compound for breast cancer therapy .

The biological activity of these compounds can be attributed to their ability to interact with cellular macromolecules such as proteins and DNA, potentially leading to apoptosis in cancer cells and inhibition of parasite growth in malaria . The thiosemicarbazide moiety present in some derivatives has been identified as a critical component for enhancing biological activity.

Case Studies

Several case studies have documented the efficacy of various derivatives of chloroisoquinoline compounds:

- Study on Antimalarial Activity : A study evaluated a series of chloroquinoline derivatives for their in vitro activity against Plasmodium falciparum. The results indicated that structural modifications significantly affected the potency of these compounds.

- Anticancer Screening : Another study focused on the cytotoxic effects of chloroquinoline derivatives on different cancer cell lines, revealing that certain compounds could selectively induce cell death in malignant cells while sparing normal cells.

Propiedades

IUPAC Name |

7-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNICXCCUFXPCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632874 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-29-1 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.